

# Z-D-Glu-OBzl chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Z-D-Glu-OBzl

Cat. No.: B554518

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## Z-D-Glu-OBzl: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **Z-D-Glu-OBzl** (N-Carbobenzyloxy-D-glutamic acid  $\alpha$ -benzyl ester). This document is intended for researchers, scientists, and professionals in drug development who utilize amino acid derivatives in peptide synthesis and other areas of medicinal chemistry.

## Chemical Properties and Structure

**Z-D-Glu-OBzl** is a protected amino acid derivative commonly used as a building block in the synthesis of peptides. The N-terminal is protected by a benzyloxycarbonyl (Z) group, and the  $\alpha$ -carboxyl group is protected as a benzyl ester (OBzl).

## Chemical Structure

The structure of **Z-D-Glu-OBzl** is characterized by a D-glutamic acid core with protecting groups that allow for selective chemical modifications.

- IUPAC Name: (4R)-5-oxo-5-(phenylmethoxy)-4-[(phenylmethoxy)carbonylamino]pentanoic acid[1]
- Molecular Formula: C<sub>20</sub>H<sub>21</sub>NO<sub>6</sub>[1]
- Canonical SMILES: C1=CC=C(C=C1)COC(=O)--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]

- InChI: InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1[1]
- InChIKey: VWHKODOUMSMUAF-QGZVFWFLSA-N[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **Z-D-Glu-OBzl** is presented in the table below. It is important to note that some of the data for the D-enantiomer is limited, and in such cases, data for the corresponding L-enantiomer (Z-L-Glu-OBzl) is provided for reference, as their physical properties are generally very similar, differing primarily in the sign of their optical rotation.

Property	Value	Source
Molecular Weight	371.38 g/mol	
Appearance	White to off-white solid/powder	
Melting Point	92-93 °C (for L-enantiomer)	
Boiling Point	594.3 ± 50.0 °C (Predicted)	
Density	1.268 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in methanol and dimethyl sulfoxide (DMSO). Slightly soluble in water.	
Optical Rotation	No specific data found for the D-enantiomer. For the L-enantiomer: $[\alpha]^{20}_D = -23 \pm 2^\circ$ (c=1 in methanol)	
CAS Number	65706-99-2	
PubChem CID	7018162	

## Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of **Z-D-Glu-OBzl**. These are intended as a guide and may require optimization for specific laboratory conditions and desired product purity.

## Synthesis of Z-D-Glu-OBzl

A common method for the synthesis of amino acid benzyl esters involves the reaction of the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst, often with azeotropic removal of water.

Materials:

- Z-D-glutamic acid
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate
- Cyclohexane
- Ethyl acetate
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Z-D-glutamic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
- Add cyclohexane as the azeotroping solvent.

- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Allow the reaction mixture to cool to room temperature.
- Remove the cyclohexane by rotary evaporation.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **Z-D-Glu-OBzl**.

## Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of **Z-D-Glu-OBzl** can be assessed by RP-HPLC. The following is a general method that can be adapted and optimized.

### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 20-80% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 30  $^{\circ}$ C.

#### Procedure:

- Prepare a stock solution of **Z-D-Glu-OBzl** in the mobile phase or a suitable solvent like acetonitrile.
- Perform serial dilutions to create a calibration curve.
- Inject the sample and standards onto the HPLC system.
- The purity is determined by the area percentage of the main peak corresponding to **Z-D-Glu-OBzl**.

## Biological Context and Applications

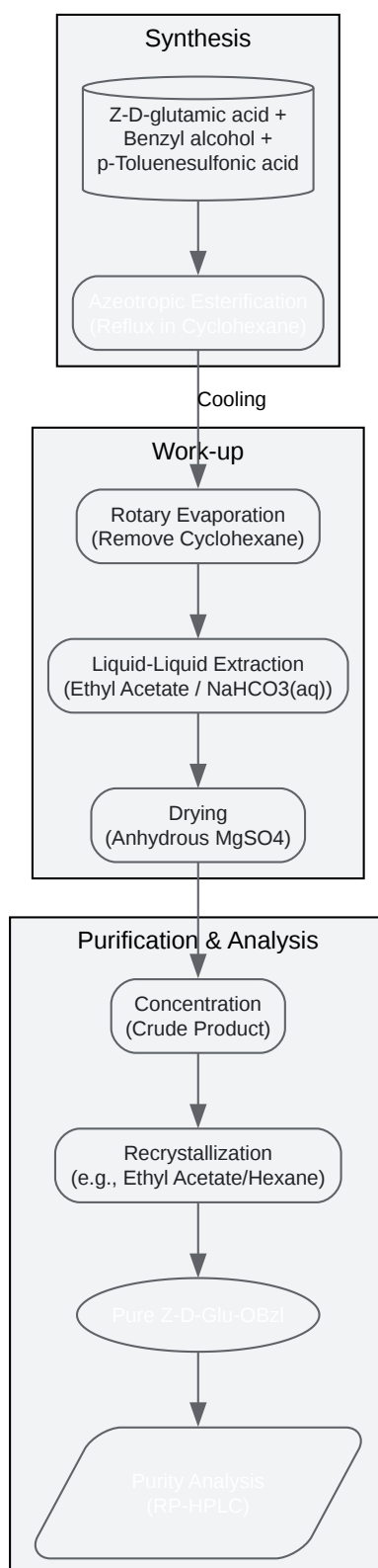
**Z-D-Glu-OBzl** is primarily utilized as a versatile building block in the synthesis of peptides for various research and drug development purposes. As a derivative of D-glutamic acid, it can be incorporated into peptide sequences to introduce specific stereochemistry, which can influence the peptide's conformation and biological activity.

While glutamic acid itself is a major excitatory neurotransmitter that interacts with a variety of receptors in the central nervous system, there is limited information on the direct biological activity or interaction of **Z-D-Glu-OBzl** with specific signaling pathways. Its primary role in a biological context is as a precursor in the synthesis of more complex molecules that may have therapeutic applications, particularly in the fields of neuroprotective agents and other pharmaceuticals targeting neurological disorders.

## Visualizations

### General Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **Z-D-Glu-OBzl**.



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Caption: General workflow for the synthesis and purification of **Z-D-Glu-OBzl**.

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## References

- 1. Z-D-Glu-OBzl | C<sub>20</sub>H<sub>21</sub>NO<sub>6</sub> | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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